molecular formula C23H24N6O2 B11005752 1-(1H-indazol-3-yl)-5-oxo-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}pyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-5-oxo-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}pyrrolidine-3-carboxamide

Cat. No.: B11005752
M. Wt: 416.5 g/mol
InChI Key: FXMYZSADWNAWFM-UHFFFAOYSA-N
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Description

1-(1H-INDAZOL-3-YL)-5-OXO-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features an indazole moiety, a benzodiazole group, and a pyrrolidine ring, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PYRROLIDINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the indazole and benzodiazole intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(1H-INDAZOL-3-YL)-5-OXO-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .

Properties

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24N6O2/c1-14(2)29-19-10-6-5-9-18(19)25-20(29)12-24-23(31)15-11-21(30)28(13-15)22-16-7-3-4-8-17(16)26-27-22/h3-10,14-15H,11-13H2,1-2H3,(H,24,31)(H,26,27)

InChI Key

FXMYZSADWNAWFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54

Origin of Product

United States

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